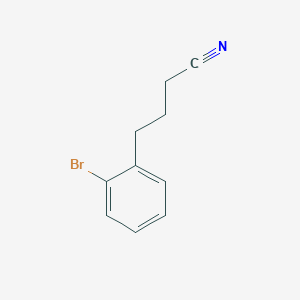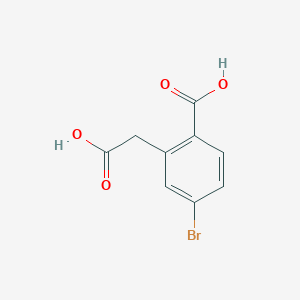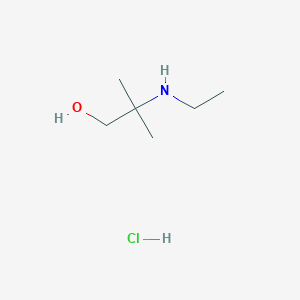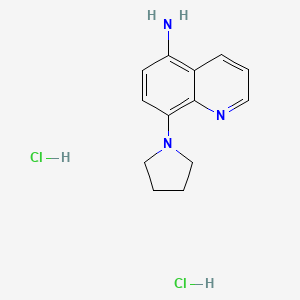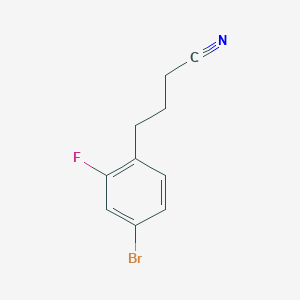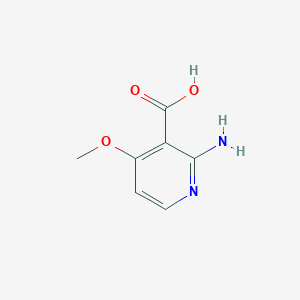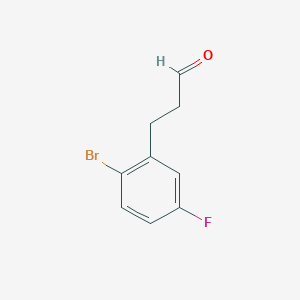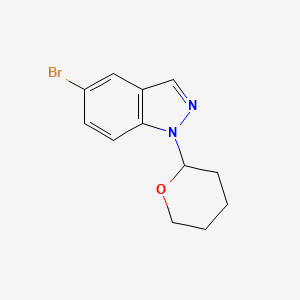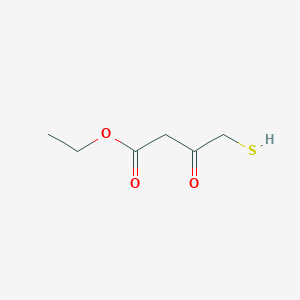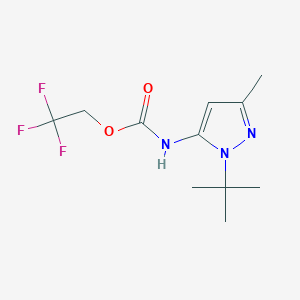
2,2,2-trifluoroethyl N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)carbamate
Vue d'ensemble
Description
This compound, also known by its CAS Number 1311314-91-6, is a chemical with the molecular formula C11H16F3N3O2 . It has a molecular weight of 279.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16F3N3O2/c1-7-5-8 (17 (16-7)10 (2,3)4)15-9 (18)19-6-11 (12,13)14/h5H,6H2,1-4H3, (H,15,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Applications De Recherche Scientifique
Antibacterial Activity
Compounds related to 2,2,2-trifluoroethyl N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)carbamate have been studied for their antibacterial properties. A study by Prasad (2021) involved synthesizing a series of novel derivatives, where the compounds were characterized using analytical spectral techniques and evaluated for their antibacterial activity (Prasad, 2021).
Cognitive Enhancement
A functionally selective, inverse agonist at the benzodiazepine site of GABA(A) alpha5 receptors was identified in a study by Chambers et al. (2004), which included derivatives of the chemical structure . This compound was found to be orally bioavailable, penetrated the CNS, and enhanced performance in animal models of cognition (Chambers et al., 2004).
Hydrogen Bond Analysis
Das et al. (2016) conducted a study on carbamate derivatives, including compounds similar to this compound. The research focused on the nature of interactions and hydrogen bonding in these compounds, contributing to understanding their molecular environments and potential applications (Das et al., 2016).
Regioselectivity in Synthesis
Martins et al. (2012) explored the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, closely related to the compound . The study provides insights into the regioselectivity and reaction media used in synthesizing such compounds (Martins et al., 2012).
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(2-tert-butyl-5-methylpyrazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3O2/c1-7-5-8(17(16-7)10(2,3)4)15-9(18)19-6-11(12,13)14/h5H,6H2,1-4H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPXWZWRSDMYRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)OCC(F)(F)F)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


